(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide (hereafter referred to as Compound X) is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 6-(N,N-diethylsulfamoyl)-substituted benzothiazole moiety. Its structure combines a conjugated acrylamide linker, which is critical for bioactivity, with a sulfonamide group that enhances solubility and target interaction .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)15-7-8-16-19(12-15)30-21(22-16)23-20(25)10-6-14-5-9-17-18(11-14)29-13-28-17/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUXLLMLSHUWMY-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazole moieties through an acrylamide linker. This can be done using reagents such as N,N-diethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The bioactivity of acrylamide derivatives is highly dependent on substituents attached to the benzothiazole/benzimidazole core and the aryl group. Below is a comparative analysis:
Key Observations:
- Sulfonamide vs. Methyl/Trifluoromethyl : The 6-(N,N-diethylsulfamoyl) group in Compound X improves solubility and may facilitate hydrogen bonding with targets like PPAR-γ, unlike the lipophilic 6-methyl or trifluoromethyl groups in analogs .
- Phenethyl vs. Benzothiazole : Compound 12’s phenethyl group lacks the benzothiazole sulfonamide, correlating with its shift from metabolic regulation to anticancer activity .
Key Observations:
- Amide Coupling : Most analogs (e.g., ) rely on carbodiimide-mediated coupling, whereas Compound X ’s synthesis likely prioritizes sulfonamide introduction early in the sequence.
- Solvent Effects : Polar solvents (DMF, dioxane) are common, but Compound X ’s patent-protected method may optimize for scalability .
Anti-Obesity vs. Anticancer Activity:
- Compound 12 (Anticancer) : Shows moderate activity against A549 lung cancer cells but lower potency compared to other plant-derived compounds (e.g., flavokawain A) .
- Thiazole-Trifluoromethyl Analogs : The trifluoromethyl group in may enhance blood-brain barrier penetration, suggesting CNS-targeted applications.
Docking and Binding Mode Predictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
